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Compound of Interest

2-Bromo-3-
Compound Name:
(trifluoromethyl)benzonitrile

Cat. No.: B1344012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of
pharmaceuticals and agrochemicals. This document details the available data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
offering insights into the structural confirmation of the molecule.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. While a
complete, unified dataset from a single source is not readily available in the public domain, the
following tables summarize the known and predicted spectral information for 2-Bromo-3-
(trifluoromethyl)benzonitrile.

Physical and Chemical Properties

Property Value
Chemical Formula CsHsBrrsN
Molecular Weight 250.02 g/mol
CAS Number 914637-07-3
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Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm~2)
Nitrile (C=N) Stretch ~2220

C-F Stretch 1300 - 1100

C-Br Stretch 600 - 500

Table 1: Key IR absorption bands for 2-Bromo-3-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified *H and *C NMR data for 2-Bromo-3-
(trifluoromethyl)benzonitrile are not widely published. However, predicted values and data
from structurally similar compounds can provide valuable guidance for spectral interpretation.

H NMR (Predicted)

Proton Chemical Shift (ppm) Multiplicity

Aromatic-H 75-8.0 m

Table 2: Predicted *H NMR data for 2-Bromo-3-(trifluoromethyl)benzonitrile.

13C NMR (Predicted)

Carbon Chemical Shift (ppm)
C-Br 115-125

C-CN 110 - 120

C-CF3 120 - 130 (q)

CFs 120 - 125 (q)

Aromatic C-H 125 - 140

Aromatic C (quaternary) 130 - 150
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Table 3: Predicted 3C NMR data for 2-Bromo-3-(trifluoromethyl)benzonitrile. Note: 'g’
denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Detailed fragmentation data for 2-Bromo-3-(trifluoromethyl)benzonitrile is not readily
available. However, the molecular ion peak would be expected to show a characteristic isotopic
pattern due to the presence of bromine.

lon m/z (relative abundance)
[M]* 249 (approx. 100%)
[M+2]* 251 (approx. 98%)

Table 4: Expected molecular ion peaks in the mass spectrum of 2-Bromo-3-
(trifluoromethyl)benzonitrile, showing the characteristic isotopic pattern for a compound
containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above. These should be adapted based on the specific instrumentation and
laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-
(trifluoromethyl)benzonitrile in a suitable deuterated solvent (e.g., CDClz, DMSO-de) in an
NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Solid):

o KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)
and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or clean ATR crystal.
o Record the sample spectrum over the desired range (typically 4000-400 cm~1).

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and any
fragment ions.

o Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the
presence of bromine. Examine the fragmentation pattern to gain further structural
information.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of
spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzonitrile.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connections between the different types of
spectroscopic data in confirming the structure of 2-Bromo-3-(trifluoromethyl)benzonitrile.

Logical Relationships in Spectroscopic Data

2-Bromo-3-(trifluoromethyl)benzonitrile
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Caption: Interrelation of Spectroscopic Data.

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 2-
Bromo-3-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344012#spectroscopic-data-nmr-ir-ms-of-2-bromo-
3-trifluoromethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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